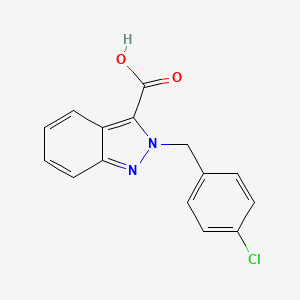

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with indazole-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of indazole, including 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, exhibit potent antitumor properties. A study demonstrated that certain indazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Indazole derivatives have been evaluated for their antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against pathogens such as Escherichia coli and Candida albicans. In comparative studies, some derivatives were found to be more effective than traditional antibiotics like metronidazole .

Neurological Disorders Treatment

The compound has been investigated for its potential in treating neurological disorders. Indazole derivatives are known to interact with nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia. The pharmacological activity of these compounds suggests they could serve as agonists or partial agonists for therapeutic interventions in such disorders .

Synthetic Pathways

The synthesis of this compound involves several steps, starting from commercially available precursors such as phenylhydrazine and benzaldehyde. A novel method allows for the preparation of this compound via a diazonium-free route, enhancing safety and scalability for pharmaceutical applications .

Reaction Conditions

Optimization studies have revealed that the use of specific solvents and reaction conditions can significantly impact yield and purity. For instance, acetonitrile has been identified as an effective solvent for reactions involving indazoles, yielding high-quality products suitable for further biological testing .

Biological Evaluation

A comprehensive study evaluated various 2H-indazole derivatives against intestinal pathogens, revealing that certain compounds exhibited superior activity compared to existing treatments. For example, one derivative was found to be 12.8 times more active than metronidazole against Giardia intestinalis.

| Compound | Activity Against Giardia intestinalis | Activity Against Candida albicans |

|---|---|---|

| This compound | High | Moderate |

| Metronidazole | Low | Low |

Clinical Implications

The implications of these findings extend to clinical applications where indazole derivatives could provide alternative treatment options for resistant infections or conditions with limited therapeutic options. The ongoing research into the pharmacodynamics and pharmacokinetics of these compounds is critical for their advancement into clinical use .

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

Indazole: A parent compound with a similar core structure.

2-Phenylindazole: A derivative with a phenyl group attached to the indazole ring.

3-Phenylindazole: Another derivative with a phenyl group at a different position on the indazole ring.

Uniqueness

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is unique due to the presence of the 4-chlorophenylmethyl group attached to the indazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Actividad Biológica

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is an indazole derivative that has garnered attention due to its significant biological activity, particularly as a selective antagonist of serotonin 3 (5-HT₃) receptors. This compound's unique structure, which includes a chlorobenzyl group attached to an indazole framework, contributes to its pharmacological potential. The molecular formula is C15H11ClN2O2, and it features a carboxylic acid functional group that enhances its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, specifically the 5-HT₃ subtype. By selectively antagonizing these receptors, the compound can modulate neurotransmitter systems, which is beneficial in treating conditions such as anxiety and nausea. This receptor antagonism allows for therapeutic effects without significant adverse effects typically associated with non-selective agents.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Study 1: Antagonistic Effects on Serotonin Receptors

In a study examining the pharmacological profile of this compound, researchers found that it effectively inhibited the binding of serotonin to the 5-HT₃ receptor with an IC50 value indicative of high potency. This suggests its potential utility in treating anxiety disorders where serotonin modulation is crucial.

Study 2: Anticandidal Evaluation

A related study focused on the anticandidal properties of indazole derivatives, demonstrating that certain structural modifications could enhance activity against Candida albicans. Although specific data for this compound were not provided, the findings support ongoing research into its antifungal applications .

Study 3: Antimicrobial Potential

Research into the broader class of indazole derivatives has indicated promising antibacterial activity. For instance, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, highlighting the need for further exploration into this compound's antimicrobial capabilities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other indazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | Contains dichlorobenzyl group | Enhanced potency as an antagonist |

| 2-(Chlorobenzyl)-2H-indazole-3-carboxylic acid | Chlorobenzyl without para substitution | Different receptor selectivity |

| 1H-Indazole-3-carboxylic acid | Lacks substitution on benzene ring | Serves as a precursor for various derivatives |

This table illustrates how structural variations influence biological activity and receptor selectivity within the indazole class.

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-14(15(19)20)12-3-1-2-4-13(12)17-18/h1-8H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOXZQVCIJTFOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C=C1)CC3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.